molecular formula C11H7ClN2S3 B2800221 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile CAS No. 866143-60-4

3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

Cat. No.: B2800221
CAS No.: 866143-60-4
M. Wt: 298.82
InChI Key: BTEJSZHZRPBNHU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a synthetic organic compound built on a dihydro-1,3-thiazole scaffold, a core structure of significant interest in medicinal and heterocyclic chemistry . This molecule features a 4-chlorophenyl substituent at the 3-position and a nitrile group at the 5-position, which are common functional groups used to fine-tune the compound's physicochemical properties and biological affinity. The exocyclic 2-thioxo (C=S) group is a key pharmacophore known to contribute to diverse biological activities in similar compounds . Compounds containing the thiazole moiety, and specifically the 2-thioxo-2,3-dihydro-1,3-thiazole (also known as rhodanine) structure, are extensively researched for their broad spectrum of pharmacological properties . The fusion of sulfur and nitrogen atoms within this bicyclic system creates a versatile pharmacophore that can interact with multiple biological targets. Literature indicates that such analogs are explored for their potential antioxidant, antimicrobial, antiviral, and anticancer activities . The specific pattern of substitutions on this scaffold is critical for directing its mechanism of action, which may involve enzyme inhibition or receptor antagonism . This compound is supplied exclusively for research and development applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment under controlled conditions.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S3/c1-16-10-9(6-13)17-11(15)14(10)8-4-2-7(12)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJSZHZRPBNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors. One common method includes the cyclization of 4-chlorobenzaldehyde with thiourea and methyl mercaptan in the presence of a base such as sodium ethoxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Core

The thiazole ring undergoes nucleophilic substitution at electrophilic positions. For example:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Thiouracil formationHydrazine hydrate in basic mediaThiazolidinone derivativesRing expansion via thiosemicarbazide intermediates
AlkylationEthyl bromoacetate in ethanol5-(Alkoxy)thiazole analogsSolvent polarity stabilizes transition states

The methylsulfanyl (-SMe) group participates in nucleophilic displacement under oxidative conditions, forming sulfoxide/sulfone derivatives when treated with H₂O₂ or mCPBA .

Nitrile Hydrolysis

The cyano group undergoes hydrolysis under acidic/basic conditions:

ConditionsCatalystProductApplication
6M HCl, reflux-5-Carboxylic acid derivativeEnhanced solubility for drug formulation
NaOH (aq), 80°CPhase-transfer5-CarboxamideIntermediate for peptide coupling

Thioxo Reactivity

The thioxo (C=S) group exhibits thiol-disulfide exchange:

Reaction PartnerConditionsProductMechanistic Pathway
Benzyl chlorideK₂CO₃, DMF2-Benzylthio-thiazoleNucleophilic attack at sulfur
Aryl isothiocyanatesEtOH, refluxBis-thiazole hybridsCyclocondensation

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophiles to specific positions:

ElectrophileConditionsMajor ProductYield Optimization Factors
HNO₃/H₂SO₄0°C, 2 hrs3-Nitro-4-chlorophenyl derivativeElectron-withdrawing Cl enhances meta-directing effects
SO₃ in H₂SO₄100°C, 4 hrs3-Sulfo-4-chlorophenyl analogPolar aprotic solvents improve regioselectivity

Catalytic Cross-Coupling Reactions

The chlorophenyl moiety participates in palladium-mediated couplings:

Reaction TypeCatalytic SystemProductKey Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biphenyl-thiazole conjugatesEnhanced π-π stacking in drug design
Buchwald-HartwigPd₂(dba)₃, XantphosAminophenyl derivativesImproved anticancer activity

Oxidation and Reduction Pathways

ProcessReagentsOutcomeBiological Relevance
Sulfanyl oxidationmCPBA, CH₂Cl₂Methylsulfone (-SO₂Me)Increased metabolic stability
Nitrile reductionLiAlH₄, THF5-Aminomethyl-thiazolePrecursor for CNS-targeting drugs

Mechanistic and Synthetic Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing ionic intermediates.

  • Temperature : Cyclization reactions require reflux (80–120°C) to overcome activation barriers .

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve hydrolysis efficiency by facilitating interfacial reactions.

This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry and materials science. Experimental validation of these pathways remains an active area of research, particularly for optimizing reaction yields and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exhibits significant antimicrobial properties. In studies where various derivatives were synthesized and tested against different microorganisms, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

MicroorganismActivity (Zone of Inhibition in mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12
Aspergillus niger10

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. One significant study focused on its effect on prostate cancer cells, revealing that it may interfere with pathways involved in cell growth and apoptosis.

Case Study: Prostate Cancer Cell Proliferation
In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism appears to involve the modulation of thymidine phosphorylase activity, which is crucial for cancer cell metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thioketones with chlorinated aromatic compounds under controlled conditions. Variations of this compound have been synthesized to enhance its biological activity or to target specific types of cancer or infections.

Table 2: Synthetic Routes for Thiazole Derivatives

Reaction TypeConditionsYield (%)
Thioamide FormationReflux in dry pyridine74
ChlorinationPOCl3 at room temperature55
MethylationKOH in ethanol70

These synthetic approaches allow for the generation of a library of compounds for further biological evaluation .

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents (Positions) Key Features/Activity Reference
4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile (TH) 3-Ph, 4-NH₂, 5-CN Precursor for anticancer agents; lacks methylsulfanyl and chlorophenyl groups.
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-4-ClPh, 4-SCH₃, 5-COOEt Ester group enhances lipophilicity; molecular weight = 345.88.
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-4-MePh, 4-SCH₃, 5-COOEt Methylphenyl reduces electronic effects compared to chlorophenyl.
5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile Triazole core, 4-ClPh, 5-CN Triazole instead of thiazole; nitrile retained; antibacterial activity noted.
4-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 4-ClPh, dichlorobenzyl-S, 4-MeOPh Additional sulfanyl and methoxyphenyl groups; potential pesticidal activity.

Key Comparisons

Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound is associated with moderate antibacterial activity in hydrazinecarbothioamides and triazole derivatives . Methylsulfanyl substituents (as in the target compound) are favorable for activity against Pseudomonas aeruginosa compared to iodophenyl or phenylethyl groups .

Replacement of 4-chlorophenyl with 4-fluorophenyl (as in and ) alters crystal packing due to differences in halogen size and electronegativity, though isostructurality is maintained .

Synthetic Accessibility Carboxylate derivatives (e.g., and ) are synthesized via esterification, while nitrile-containing compounds (target and ) require cyanation steps, which may involve hazardous reagents like malononitrile .

Biological Activity Trends

  • Thiazole cores (target compound) generally exhibit broader antibacterial spectra compared to triazole analogs (), likely due to enhanced sulfur-mediated interactions with bacterial enzymes .

Research Findings and Data Tables

Antibacterial Activity of Selected Analogues

Compound Class Substituents Activity Against S. aureus Activity Against P. aeruginosa Reference
Hydrazinecarbothioamides 4-ClPh Moderate Low
Methylsulfanyl-1,2,4-triazoles 4-ClPh, SCH₃ High Moderate
Thiazole-5-carbonitriles 4-ClPh, SCH₃, CN (target) Not tested Predicted high (based on analogs) N/A

Physicochemical Properties

Compound Molecular Weight LogP (XLogP3) Rotatable Bonds Topological Polar Surface Area (Ų)
Target compound ~315 (estimated) 4.4 5 112
Ethyl carboxylate analog () 345.89 4.4 5 112
5-(4-Chlorophenyl)-triazole-4-carbonitrile 220.63 2.8 2 65

Biological Activity

3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and the underlying mechanisms that contribute to its activity.

Synthesis

The compound can be synthesized through various methods involving thiazole derivatives. One notable method includes the reaction of 4-chlorobenzaldehyde with methylsulfanyl compounds in the presence of a suitable catalyst, leading to the formation of thiazole derivatives with a carbonitrile group. The structure is confirmed using spectroscopic techniques such as IR and NMR.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases.
Cell LineIC50 (µg/mL)Mechanism
MCF-75.36Apoptosis induction, cell cycle arrest
HepG210.10Apoptosis induction, cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective growth inhibition:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cells using MTT assays. The results indicated a dose-dependent response with significant apoptosis markers observed through flow cytometry analysis.
  • Antimicrobial Evaluation : A separate study assessed the antimicrobial efficacy against clinical isolates of bacteria. The compound demonstrated substantial inhibition of growth in multi-drug resistant strains, suggesting potential for development as an antibiotic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : Enhances lipophilicity and bioactivity.
  • Thiazole Ring System : Essential for cytotoxicity; modifications can enhance or diminish activity.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this thiazole derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Cyclocondensation : Reacting 4-chlorophenyl isothiocyanate with methylsulfanyl-substituted precursors in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to cyanating agent) and catalyst screening (e.g., triethylamine vs. DBU) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methylsulfanyl at δ 2.5 ppm) .
  • FT-IR : Identify thioxo (C=S) stretches at 1150–1250 cm⁻¹ and nitrile (C≡N) at 2200–2260 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA with solvent-polarizable continuum models (PCM) to simulate NMR shifts. Compare with experimental data to identify solvation or conformational effects .
  • Multiwfn Analysis : Calculate electron density distributions to correlate deshielding effects with observed chemical shifts (e.g., paramagnetic shielding contributions) .
  • Cross-Validation : Pair computational results with 2D NMR (COSY, HSQC) to resolve ambiguities in aromatic proton assignments .

Advanced: What crystallographic approaches address twinning or disorder in X-ray structure determination?

Methodological Answer:

  • SHELXT/SHELXL : Employ twin refinement (TWIN/BASF commands) for twinned crystals. Use PART instructions to model disordered methylsulfanyl groups .
  • High-Resolution Data : Collect data at low temperature (100 K) with synchrotron radiation to improve resolution (<0.8 Å) and reduce noise .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···S contacts) to validate packing models .

Advanced: How can molecular docking predict bioactivity against enzymatic targets?

Methodological Answer:

  • AutoDock Vina/AutoDock4 : Parameterize the compound’s flexibility (e.g., rotating methylsulfanyl group) and dock into target active sites (e.g., cytochrome P450) .
  • Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors. Use MM-GBSA to refine energy calculations .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

Advanced: What strategies elucidate regioselectivity in electrophilic substitutions on the thiazole core?

Methodological Answer:

  • Fukui Function Analysis : Use Multiwfn to calculate nucleophilic/electrophilic Fukui indices, identifying C5 as the most reactive site for nitrile substitution .
  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS at varying temperatures (e.g., 25°C vs. 60°C) to favor C4 or C5 products .
  • Isotopic Labeling : Introduce 13C at specific positions to track substitution pathways via 13C NMR .

Basic: How should researchers assess photostability for long-term storage?

Methodological Answer:

  • UV-Vis Spectroscopy : Expose samples to UV light (254 nm) and monitor absorbance changes over 72 hours. Use quartz cuvettes for precise measurements .
  • TGA/DSC : Analyze thermal degradation profiles (e.g., decomposition onset >200°C) and phase transitions under nitrogen .
  • HPLC Stability Assays : Compare peak area ratios before/after stress tests to quantify degradation products .

Advanced: How do intermolecular interactions influence crystal packing and solubility?

Methodological Answer:

  • X-Ray Diffraction : Resolve π-π stacking distances (e.g., 3.5–4.0 Å between chlorophenyl rings) and hydrogen bonds (S···H-C) .
  • Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) from HSPiP software to predict compatibility with solvents like DMSO .
  • Co-Crystallization Trials : Screen with co-formers (e.g., succinic acid) to modify crystal habit and enhance aqueous solubility .

Advanced: Can QTAIM analysis explain the compound’s reactivity in nucleophilic attacks?

Methodological Answer:

  • Multiwfn QTAIM : Calculate bond critical points (BCPs) and Laplacian (∇²ρ) to identify electron-rich regions (e.g., sulfur atoms with ∇²ρ < 0) .
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) to rationalize nucleophilic susceptibility at C2 .
  • Experimental Validation : React with Grignard reagents (e.g., MeMgBr) and monitor adduct formation via LC-MS .

Advanced: How can machine learning models predict SAR for derivatives?

Methodological Answer:

  • Descriptor Generation : Compute 3D molecular descriptors (e.g., WHIM, GETAWAY) using PaDEL-Descriptor .
  • QSAR Modeling : Train random forest models on IC50 data (e.g., enzyme inhibition) to prioritize substituents (e.g., fluoro vs. chloro) .
  • Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.8 to ensure predictive accuracy .

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